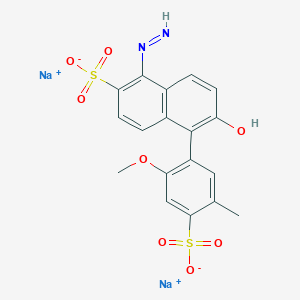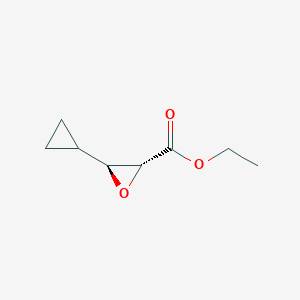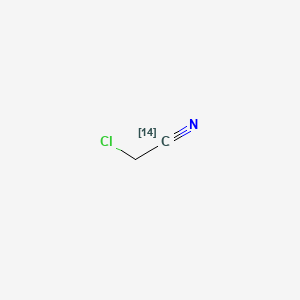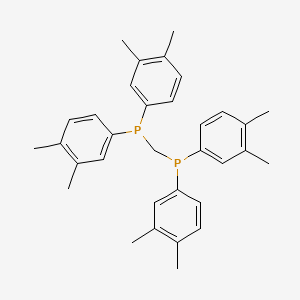
Bis(bis(3,4-dimethylphenyl)phosphino)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bis(3,4-dimethylphenyl)phosphino)methane is an organophosphorus compound that features two phosphine groups attached to a central methylene bridge. This compound is known for its utility as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. The presence of the 3,4-dimethylphenyl groups enhances the steric and electronic properties of the ligand, making it suitable for a range of applications in catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(3,4-dimethylphenyl)phosphino)methane typically involves the reaction of 3,4-dimethylphenylphosphine with a suitable methylene source. One common method is the reaction of 3,4-dimethylphenylphosphine with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(bis(3,4-dimethylphenyl)phosphino)methane can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Bis(bis(3,4-dimethylphenyl)phosphino)methane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. These complexes can be used as catalysts in various organic reactions, such as hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.
Medicine: Explored for its potential therapeutic applications, including its use as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of Bis(bis(3,4-dimethylphenyl)phosphino)methane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine groups can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The central methylene bridge provides flexibility to the ligand, allowing it to adopt different conformations and bind to a variety of metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Bis(dimethylphosphino)methane: Contains dimethyl groups instead of 3,4-dimethylphenyl groups.
Bis(diphenylphosphino)ethane: Similar ligand with an ethane bridge instead of a methylene bridge.
Uniqueness
Bis(bis(3,4-dimethylphenyl)phosphino)methane is unique due to the presence of the 3,4-dimethylphenyl groups, which provide enhanced steric and electronic properties compared to other similar compounds. This makes it particularly suitable for applications requiring high stability and selectivity in metal complex formation.
Propriétés
Formule moléculaire |
C33H38P2 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3 |
Clé InChI |
WRANDSGJMDSTBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
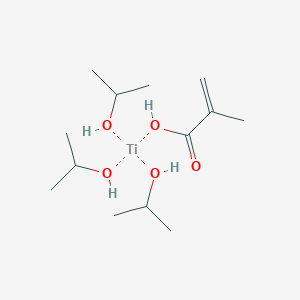
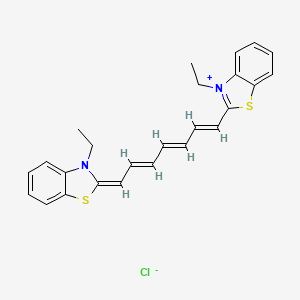
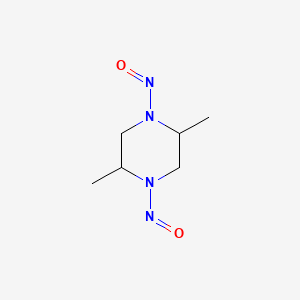

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
